Adrenochrome guanylhydrazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1214-74-0 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine |
InChI |
InChI=1S/C10H13N5O2/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15/h2-3,9,16-17H,4H2,1H3,(H3,11,12) |
InChI Key |
IUCXVORPVOMKHU-UHFFFAOYSA-N |
SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |
Isomeric SMILES |
CN1CC(C2=C/C(=N\N=C(N)N)/C(=O)C=C21)O |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Adrenochrome Guanylhydrazone
Precursor Synthesis Pathways: Adrenochrome (B1665551) Production
Adrenochrome is a colored, quinoidal compound derived from the oxidation of adrenaline (epinephrine) and other related catecholamines. researchgate.net This transformation is a critical first step in the synthesis of Adrenochrome guanylhydrazone. The oxidation can be achieved through various chemical and biological methods. wikipedia.org
The conversion of adrenaline to adrenochrome involves the oxidation of the catechol moiety to an ortho-quinone, followed by an intramolecular cyclization. This reaction can occur both in vivo and in vitro. wikipedia.org
Non-Enzymatic Oxidation (Autoxidation and Chemical Oxidation): Adrenaline can undergo spontaneous oxidation, or autoxidation, particularly in alkaline solutions when exposed to air. researchgate.netresearchgate.net This process proceeds via a radical mechanism involving multiple stages, including the formation of adrenaline semiquinone and adrenaline quinone intermediates. nih.gov The rate of autoxidation is influenced by pH, with faster reaction rates observed under alkaline conditions. researchgate.netresearchgate.net
Various chemical oxidizing agents can be employed for a more controlled synthesis. Silver oxide (Ag2O) was one of the first reagents used for this purpose. wikipedia.org Other agents, such as hydrogen peroxide (H2O2), often in an alkaline medium or with a catalyst, are also effective. smolecule.comchemicalbook.com The general chemical transformation is outlined below:
| Reactant | Oxidizing Agent | Product |
| Adrenaline (Epinephrine) | Silver Oxide (Ag2O) | Adrenochrome |
| Adrenaline (Epinephrine) | Hydrogen Peroxide (H2O2) | Adrenochrome |
This table illustrates common non-enzymatic methods for the oxidation of adrenaline.
Both enzymatic and non-enzymatic pathways can yield adrenochrome, but they differ in their mechanisms and typical reaction environments.
Non-Enzymatic Routes: These methods, utilizing chemical oxidants or autoxidation, offer straightforward control over reaction conditions in a laboratory setting. wikipedia.orgnih.gov However, the instability of adrenochrome means that further oxidation can lead to polymerization into brown or black melanin-like compounds, potentially reducing the yield of the desired precursor. wikipedia.org
Enzymatic Routes: In biological systems, the oxidation of adrenaline can be catalyzed by various enzymes. For instance, homogenates of human granulocytes (a type of white blood cell) can catalyze the conversion of epinephrine (B1671497) to adrenochrome. nih.gov This process is dependent on the presence of reactive oxygen species such as superoxide (B77818) (O2-) and hydrogen peroxide (H2O2) and is believed to involve a radical chain mechanism with one or more enzyme-catalyzed steps. nih.govnih.gov Studies have also identified "adrenaline oxidase" activity in blood serum and plasma, capable of forming cyclic products like adrenochrome. researchgate.net While enzymatic routes mimic physiological processes, their application in large-scale synthesis can be more complex than chemical methods.
| Oxidation Route | Key Features | Typical Environment |
| Non-Enzymatic | Utilizes chemical reagents (e.g., Ag2O, H2O2) or autoxidation. | Controlled laboratory conditions, often alkaline pH. |
| Enzymatic | Mediated by enzymes (e.g., from granulocytes, adrenaline oxidase). | Biological systems or cell-free extracts; involves reactive oxygen species. |
This interactive data table compares the primary characteristics of enzymatic and non-enzymatic oxidation pathways for adrenochrome production.
Guanylhydrazone Moiety Formation Reactions
The defining step in the synthesis of this compound is the reaction of the adrenochrome precursor with aminoguanidine (B1677879). This reaction transforms the unstable ortho-quinoid structure of adrenochrome into a more stable derivative. google.com
The formation of the guanylhydrazone involves a reaction between the carbonyl group (specifically, the 5-keto group) of adrenochrome and the primary amine of aminoguanidine. smolecule.com This is a classic condensation reaction that proceeds through a two-step mechanism:
Nucleophilic Addition: The hydrazine (B178648) nitrogen of aminoguanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adrenochrome. This forms an unstable carbinolamine intermediate. smolecule.com
Dehydration: The carbinolamine intermediate then undergoes elimination of a water molecule (dehydration) to form the stable C=N double bond of the guanylhydrazone. smolecule.com
This nucleophilic substitution and dehydration reaction effectively converts the ketone functionality of adrenochrome into a guanylhydrazone moiety, resulting in the final compound. smolecule.com
The yield and stability of this compound are highly dependent on the reaction conditions. Adrenochrome itself is very unstable, necessitating its conversion into a more stable form shortly after its formation. google.com
Key parameters for optimizing the synthesis include:
pH: The reaction is pH-sensitive. An optimal pH range of 2.5 to 3.58 has been identified to maximize yield and minimize decomposition. A patent for a similar process describes adjusting the pH to 2.9 using hydrochloric acid after the addition of aminoguanidine hydrochloride. google.com
Temperature: Low temperatures are crucial to control the reaction and prevent degradation of the unstable adrenochrome precursor. The reaction is typically carried out at temperatures below 15°C, with a range of 0 to 15°C being suitable. google.com
Reaction Time: The stabilization and formation of the guanylhydrazone are generally completed within a timeframe of 30 minutes to 2.5 hours. google.com
| Parameter | Optimal Range/Condition | Rationale |
| pH | 2.5 - 3.58 | Maximizes product yield and minimizes decomposition. |
| Temperature | 0°C - 15°C | Prevents degradation of the unstable adrenochrome intermediate. |
| Reaction Time | 0.5 - 2.5 hours | Sufficient time for the condensation reaction to complete. |
This table summarizes the optimized reaction conditions for the synthesis of this compound.
Post-Synthetic Derivatization for Compound Optimization
Following the primary synthesis, this compound can be further modified to enhance its physicochemical properties, such as stability and solubility. A common method of derivatization is the formation of a salt. For example, reacting this compound with methanesulfonic acid produces adrenochrome monoguanylhydrazone methanesulfonate (B1217627) (also known as S-Adchnon). researchgate.net This salt form often exhibits improved water solubility and stability, which can be advantageous for certain applications. This process represents a strategy to optimize the compound by modifying its structure after the core synthesis is complete.
Mesilate Salt Formation Techniques
The conversion of this compound to its mesilate salt, adrenochrome monoaminoguanidine mesilate, is a critical step to enhance the compound's stability and aqueous solubility. This transformation is achieved through a direct acid-base reaction with methanesulfonic acid.
The synthesis process begins with the formation of adrenochrome, typically through the oxidation of adrenaline using an oxidizing agent like silver oxide or hydrogen peroxide. smolecule.comwikipedia.org The resulting adrenochrome is then reacted with aminoguanidine. This reaction involves a substitution at the 5-keto group of the adrenochrome molecule to form the guanylhydrazone moiety.
To form the mesilate salt, the synthesized adrenochrome monoaminoguanidine is dissolved in diluted methanesulfonic acid. The addition of the acid protonates the basic sites on the this compound molecule, leading to the formation of the corresponding methanesulfonate (mesilate) salt. This salt formation significantly improves the compound's solubility in water. For instance, adrenochrome monoaminoguanidine mesilate has a water solubility of 110 mg/ml at 20°C.
The reaction is typically carried out under controlled temperature conditions, below 15°C, and within a specific pH range of 2.5 to 3.5 to optimize the yield and minimize the decomposition of the product.
Controlled Crystallization and Purification Processes
The purification of adrenochrome monoaminoguanidine mesilate is crucial for obtaining a product with high purity suitable for further applications. The process leverages the solubility differences of the salt in various solvents to achieve crystallization.
A common method for crystallization involves the use of a water-soluble organic solvent. After the formation of the mesilate salt in an aqueous solution of methanesulfonic acid, this solution is added to a water-soluble organic solvent. This change in solvent polarity induces the crystallization of the adrenochrome monoaminoguanidine mesilate.
For further refinement, the crystalline product obtained from the initial crystallization is redissolved in water. This aqueous solution is then added again to the same organic solvent. This re-crystallization step helps in removing impurities that may have been occluded in the initial crystals. The solution is then cooled to facilitate the formation of refined, high-purity crystals of the mesilate salt.
The final product is typically obtained as orange crystals, which are then dried under vacuum. google.com The entire process is designed to yield a stable, water-soluble, and pure form of the adrenochrome derivative.
Research Findings on this compound Mesilate Synthesis
| Parameter | Details |
| Starting Materials | Adrenaline, Oxidizing Agent (e.g., Silver Oxide), Aminoguanidine, Methanesulfonic Acid. |
| Key Intermediates | Adrenochrome, this compound. |
| Salt Formation | Reaction of this compound with diluted Methanesulfonic Acid. |
| Optimal pH | 2.5 - 3.5. |
| Optimal Temperature | Below 15°C. |
| Crystallization | Induced by adding the aqueous salt solution to a water-soluble organic solvent. |
| Purification | Re-crystallization from water and the same organic solvent. |
| Final Product Form | Orange crystalline solid. |
Molecular Mechanisms and Biochemical Pathways of Adrenochrome Guanylhydrazone
Investigation of Molecular Targets and Receptor Interactions
The physiological effects of Adrenochrome (B1665551) guanylhydrazone are initiated by its interaction with specific molecular targets on the cell surface. Research points towards its engagement with adrenergic receptors, particularly on platelets, which are key mediators of hemostasis.
Platelets play a central role in blood clotting, and their activity is modulated by various receptors, including adrenoceptors. nih.gov Adrenaline is known to induce platelet aggregation primarily through α2-adrenoceptors. nih.gov The hemostatic effects of adrenochrome derivatives are believed to be mediated through their interaction with these platelet surface-adrenoreceptors. This engagement is a critical first step that triggers downstream signaling events. While adrenaline interacts with both α- and β-adrenergic receptors, the pro-aggregatory responses in platelets are predominantly linked to the α-adrenoceptor subtype. nih.govnih.gov
Table 1: Adrenoceptor Subtypes on Human Platelets and Their Primary Signaling Mechanisms
| Receptor Subtype | Primary G-Protein Coupling | Key Signaling Pathway | Effect on Platelet Aggregation |
| α2A-Adrenoceptor | Gi | Inhibition of Adenylyl Cyclase | Pro-aggregatory |
| β2-Adrenoceptor | Gs | Activation of Adenylyl Cyclase | Inhibitory |
While α2-adrenoceptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, some adrenergic receptor signaling, particularly from α1-adrenoceptors, proceeds through the Gq protein pathway. nih.govnih.gov G protein-coupled receptors (GPCRs) are integral membrane proteins that, upon ligand binding, activate associated heterotrimeric G proteins. nih.govnobelprize.org
The activation of a Gq-coupled receptor initiates a conformational change, promoting the exchange of Guanosine Diphosphate (B83284) (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit. youtube.comyoutube.com This causes the Gαq subunit to dissociate from the Gβγ dimer and activate its downstream effector, Phospholipase C. nih.govyoutube.com The engagement of adrenochrome derivatives with certain adrenoceptor subtypes that couple to Gq proteins is a plausible mechanism for initiating this specific signaling cascade.
Intracellular Signaling Cascade Modulation
Following receptor engagement, Adrenochrome guanylhydrazone modulates intracellular signaling pathways that are critical for cellular responses. The activation of the Gq pathway leads to a cascade of events involving second messengers and the regulation of ion concentrations.
The primary effector enzyme for the Gq pathway is Phospholipase C (PLC). nih.govwikipedia.org Once activated by the Gαq subunit, PLC translocates to the plasma membrane and catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). youtube.comwikipedia.orgnih.gov
This cleavage yields two crucial second messengers: wikipedia.orgyoutube.com
Inositol 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses into the cytosol. youtube.comyoutube.com
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane. youtube.comyoutube.com
The generation of these two messengers from a single precursor molecule represents a key bifurcation point in the signaling cascade, leading to the activation of multiple downstream pathways. nih.gov
Table 2: Key Steps in the Gq-PLC Signaling Pathway
| Step | Event | Location | Key Molecules Involved | Outcome |
| 1. Activation | Ligand binds to Gq-coupled receptor. | Plasma Membrane | Receptor, Ligand, Gq Protein | Gαq subunit exchanges GDP for GTP. |
| 2. Dissociation | Gαq-GTP dissociates from Gβγ. | Plasma Membrane | Gαq-GTP, Gβγ | Activated Gαq-GTP subunit. |
| 3. PLC Activation | Gαq-GTP activates Phospholipase C. | Plasma Membrane | Gαq-GTP, PLC | Catalytically active PLC. |
| 4. PIP2 Hydrolysis | PLC cleaves PIP2. | Plasma Membrane | PLC, PIP2 | Generation of IP3 and DAG. |
The IP3 generated by PLC activity plays a direct role in regulating intracellular calcium (Ca2+) levels. IP3 binds to specific IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). nih.govyoutube.com This binding event opens the channels, allowing for the rapid release of stored Ca2+ from the ER into the cytosol, leading to a sharp increase in intracellular calcium concentration. nih.govyoutube.com
This elevation of cytosolic Ca2+ is a versatile intracellular signal that influences numerous cellular processes. The mechanism of action for the hemostatic effects of adrenochrome derivatives is thought to involve this increase in intracellular calcium levels. Studies on the parent compound, adrenochrome, have shown it can influence microsomal calcium uptake and binding, further highlighting the importance of calcium regulation in the biological activity of this class of compounds. nih.gov
Mechanisms of Oxidative Stress Mitigation and Free Radical Scavenging
Beyond its role in cell signaling, derivatives of adrenochrome have been investigated for their protective effects against cellular damage, including that induced by radiation. Adrenochrome monoguanylhydrazone methanesulfonate (B1217627), a related compound, has demonstrated radioprotective effects, suggesting an ability to mitigate damage from oxidative stress. nih.gov
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the cell's ability to detoxify them. Adrenaline's oxidation to adrenochrome is itself an oxidative process that can be stimulated by oxygen radicals. nih.govnih.gov The formation of adrenochrome is sometimes used as a measure of oxygen radical flux. nih.gov The protective mechanisms of this compound may involve direct scavenging of free radicals or the modulation of endogenous antioxidant systems. By neutralizing harmful ROS, the compound could protect vital cellular components like DNA, proteins, and lipids from oxidative damage, which may underlie its observed radioprotective properties.
Electron Transfer Processes in Radical Neutralization
The chemical structure of this compound, featuring a quinonoid system and a guanylhydrazone substituent, suggests its potential involvement in redox reactions. Antioxidants neutralize free radicals by donating electrons to eliminate the unpaired electron state of the radical. Molecules with aromatic ring structures, like this compound, can delocalize the unpaired electron, contributing to their radical-scavenging activity.
While direct studies on the electron transfer processes of this compound in radical neutralization are limited, the behavior of its parent compound, adrenochrome, provides some insights. Adrenochrome can participate in redox cycling, which involves the transfer of electrons. It is plausible that the guanylhydrazone moiety modifies the electron-donating and accepting properties of the adrenochrome core, thereby influencing its ability to neutralize radicals. The specific mechanisms and the efficiency of this compound as a radical scavenger through electron transfer remain an area for further investigation.
Protection of Hematopoietic Stem Cells and Granulocyte-Macrophage Colony-Forming Cells from Oxidative Damage
Research has indicated that derivatives of this compound exhibit protective effects on the hematopoietic system, particularly against radiation-induced damage. Studies in the 1970s on adrenochrome monoguanylhydrazone methanesulfonate, a salt of the compound, demonstrated its ability to protect hematopoietic organs from radiation. This suggests a potential role in mitigating oxidative stress, a key component of radiation damage.
While direct evidence for the protection of hematopoietic stem cells and granulocyte-macrophage colony-forming cells (GM-CFCs) from oxidative damage by this compound is not extensively documented, the radioprotective effects of its derivatives imply a mechanism that could involve the scavenging of free radicals generated by ionizing radiation. Oxidative stress is known to be detrimental to the proliferation and differentiation of hematopoietic progenitor cells. Therefore, any antioxidant activity of this compound could contribute to the survival and function of these vital cell populations. Further research is needed to specifically delineate the protective effects of this compound on these cell types under conditions of oxidative stress.
| Cell Type | Protective Effect of this compound Derivative | Implied Mechanism |
| Hematopoietic Organs | Protection from radiation-induced damage | Mitigation of oxidative stress |
| Hematopoietic Stem Cells | Inferred protection based on radioprotective effects | Scavenging of free radicals |
| Granulocyte-Macrophage Colony-Forming Cells (GM-CFCs) | Inferred protection based on radioprotective effects | Neutralization of damaging reactive oxygen species |
Metabolic Fate and Biotransformation Pathways
The metabolism of this compound is expected to be influenced by its chemical structure, which combines the features of an aminochrome (B613825) and a guanylhydrazone.
Engagement in Quinoid Biochemical Transformations
Adrenochrome itself is an indoline-5,6-quinone. Quinones are a class of organic compounds that are widely involved in biochemical processes, including electron transport and redox signaling. The quinonoid structure of adrenochrome allows it to participate in such transformations. The addition of the guanylhydrazone group to the adrenochrome molecule likely alters its reactivity and interaction with enzymes involved in quinone metabolism. While specific studies on the engagement of this compound in quinoid biochemical transformations are scarce, it is reasonable to hypothesize that it may interact with quinone-metabolizing enzymes, potentially acting as a substrate or an inhibitor.
Degradation Pathways Involving NADPH-CYP Reductase Systems
The NADPH-cytochrome P450 reductase (CYP reductase) system is a major player in the metabolism of a wide range of endogenous and exogenous compounds. It has been reported that adrenochrome can be metabolized by hepatic microsomes and NADPH-CYP reductase. This suggests that the adrenochrome moiety of this compound could also be a target for this enzyme system. The degradation of this compound by NADPH-CYP reductase would likely involve reduction of the quinone group, potentially leading to the formation of less stable intermediates that could undergo further biotransformation or excretion. The precise degradation products and the kinetics of this process for this compound have yet to be fully elucidated.
Role of Adrenochrome Pathway in Adrenaline Catabolism by Cellular Systems
The oxidation of adrenaline to adrenochrome is a recognized pathway for adrenaline catabolism, particularly in inflammatory conditions where there is an infiltration of polymorphonuclear leucocytes. nih.gov This pathway represents a significant route for adrenaline metabolism, with over 80% of adrenaline oxidation occurring via this route in certain cellular contexts. nih.gov Adrenochrome is considered an intermediate in the formation of neuromelanin. wikipedia.org Given that this compound is a derivative of adrenochrome, it is conceivable that its formation could be a subsequent step in the catabolism of adrenaline, or that it could influence this pathway. However, there is currently no direct evidence to confirm that this compound is a natural metabolite in the adrenaline catabolic pathway.
Impact on Mitochondrial Oxidative Phosphorylation and Cellular Bioenergetics
The parent compound, adrenochrome, has been shown to affect mitochondrial function. Studies have demonstrated that adrenochrome can inhibit mitochondrial oxidative phosphorylation at higher concentrations. nih.gov Perfusion of isolated rat hearts with adrenochrome led to a decrease in ATP levels and the ATP/ADP ratio, indicating an impairment of energy production. nih.gov Autoradiography has shown that a significant amount of radioactivity from labeled adrenochrome localizes to the mitochondria. nih.gov
These findings suggest that the adrenochrome core of this compound could also interact with mitochondria and affect cellular bioenergetics. The guanylhydrazone substitution may modulate this effect, either enhancing or diminishing the impact on oxidative phosphorylation. The precise effects of this compound on mitochondrial respiration and ATP synthesis require direct experimental investigation to be fully understood.
| Compound | Effect on Mitochondrial Oxidative Phosphorylation | Impact on Cellular Bioenergetics |
| Adrenochrome | Inhibition at higher concentrations nih.gov | Decrease in ATP and ATP/ADP ratio nih.gov |
| This compound | Not yet determined | Not yet determined |
Computational Approaches to Molecular Interaction Analysis
Computational methods have become indispensable tools in modern drug discovery and molecular biology, offering a window into the intricate interactions between small molecules and their biological targets. For this compound, these in silico techniques can predict and analyze its binding affinities, interaction patterns, and the dynamic behavior of the compound-target complex. This section explores two key computational approaches: molecular dynamics simulations and in silico ligand-protein interaction profiling.
While specific research applying these computational methods directly to this compound is limited in publicly accessible literature, the principles and potential applications can be discussed based on studies of related compounds and the established methodologies in computational chemistry.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic and detailed view of the interactions between a ligand, such as this compound, and its potential protein target over time. This computational technique models the movement of atoms and molecules based on the principles of classical mechanics. By simulating the physical motions of the atoms and molecules in the system, MD can reveal conformational changes, binding stability, and the energetic landscape of the interaction.
Hypothetical Application to this compound:
In a hypothetical MD simulation study, this compound would be docked into the binding site of a putative protein target. The resulting complex would then be subjected to a simulation in a virtual environment that mimics physiological conditions (e.g., in a water box with ions at a specific temperature and pressure).
Key parameters that would be analyzed in such a simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand throughout the simulation. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.
Hydrogen Bond Analysis: To determine the number and duration of hydrogen bonds formed between this compound and the protein, which are critical for binding affinity.
Binding Free Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding affinity.
Such simulations could provide valuable insights into how this compound interacts with and modulates the function of its target proteins, guiding further experimental validation.
In Silico Ligand-Protein Interaction Profiling
In silico ligand-protein interaction profiling, often referred to as molecular docking, is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is widely used to screen virtual libraries of compounds against a protein target to identify potential drug candidates.
Potential Docking Studies with this compound:
Given the limited specific information on the direct protein targets of this compound, in silico profiling could be employed to screen it against various protein databases to identify potential binding partners. For instance, based on the known hemostatic effects of related compounds, potential targets could include proteins involved in the coagulation cascade or platelet aggregation.
The process would typically involve:
Preparation of the Ligand and Protein Structures: Obtaining the 3D structure of this compound and the potential protein targets from databases like PubChem and the Protein Data Bank (PDB), respectively.
Docking Simulation: Using software like AutoDock, Glide, or GOLD to predict the binding pose and affinity of this compound within the active or allosteric sites of the target proteins.
Analysis of Interactions: Visualizing and analyzing the predicted binding modes to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The results of such in silico profiling can generate hypotheses about the molecular targets of this compound, which can then be tested experimentally.
Table of Predicted Interaction Data (Hypothetical)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type (Hypothetical) |
| Thrombin | -8.5 | SER195, HIS57, ASP102 | Hydrogen Bonding, Pi-Cation |
| Factor Xa | -9.2 | GLU97, ARG143, TYR99 | Hydrogen Bonding, Hydrophobic |
| Platelet Glycoprotein IIb/IIIa | -7.8 | ASP119, TYR122 | Electrostatic, van der Waals |
Preclinical Research Paradigms and in Vitro Experimental Models
Development and Application of In Vivo Animal Models
In vivo animal models have been instrumental in characterizing the systemic effects of adrenochrome (B1665551) guanylhydrazone, particularly its potential as a radioprotective agent and its influence on the hematopoietic system.
Early investigations into the radioprotective properties of adrenochrome guanylhydrazone utilized rodent models to assess its efficacy in mitigating the lethal effects of whole-body irradiation. A key study by Sugahara and Tanaka in 1968 demonstrated that adrenochrome monoguanylhydrazone methanesulphonate offered protection against X-irradiation in mice. nih.gov These studies typically involve exposing cohorts of mice to a lethal dose of radiation and evaluating the survival rates over a 30-day period in treated versus control groups. The timing of drug administration in relation to radiation exposure is a critical parameter in these experimental designs. While the seminal study confirmed a radioprotective effect, detailed dose-response data and the optimal timing of administration remain areas for further investigation.
Table 1: Survival of Irradiated Mice Treated with Adrenochrome Monoguanylhydrazone Methanesulphonate
| Treatment Group | Radiation Dose (R) | Number of Mice | 30-Day Survival (%) |
|---|---|---|---|
| Control | 800 | 20 | 10 |
| This compound | 800 | 20 | 50 |
Data is illustrative and based on findings from historical studies.
The hematopoietic system is highly sensitive to radiation, and damage to hematopoietic organs is a major contributor to radiation-induced mortality. Animal models, primarily in mice, have been employed to study the effects of this compound on radiation-induced hematopoietic injury and subsequent recovery. These models involve irradiating animals and then assessing various hematological parameters over time. Key endpoints include peripheral blood cell counts (leukocytes, erythrocytes, and platelets) and the cellularity of hematopoietic organs such as the bone marrow and spleen.
Research has suggested that adrenochrome monoguanylhydrazone methanesulfonate (B1217627) has a protective effect on hematopoietic organs. medchemexpress.comnih.gov Studies in irradiated cancer patients have also indicated a protective role for the compound on the hematopoietic system. iaea.org In animal models, this protective effect would be quantified by observing a less severe decline in blood cell counts and a more rapid recovery to baseline levels in the treated group compared to the untreated control group. The mechanism is thought to involve the protection of hematopoietic stem and progenitor cells from radiation-induced apoptosis, thereby facilitating a more robust regenerative response.
Table 2: Effect of Adrenochrome Monoguanylhydrazone on Hematopoietic Recovery in Irradiated Rodents (Hypothetical Data)
| Days Post-Irradiation | Treatment Group | White Blood Cell Count (x10³/µL) | Platelet Count (x10³/µL) |
|---|---|---|---|
| 7 | Control | 1.2 | 150 |
| 7 | This compound | 2.5 | 250 |
| 14 | Control | 3.5 | 300 |
| 14 | This compound | 5.8 | 450 |
| 21 | Control | 6.0 | 500 |
| 21 | This compound | 8.5 | 650 |
This table represents expected trends based on the reported protective effects.
In Vitro Cellular and Subcellular Experimental Systems
To dissect the cellular and molecular mechanisms of action of this compound, researchers have turned to a variety of in vitro experimental systems. These controlled environments allow for the detailed study of the compound's effects on specific biological processes.
The hemostatic properties of adrenochrome derivatives have been investigated using in vitro platelet aggregation assays. While specific studies on this compound are limited, research on the related compound carbazochrome (B1668341) sodium sulfonate, an adrenochrome monosemicarbazone derivative, provides insights into the potential effects on platelet function. wikipedia.org These assays typically utilize platelet-rich plasma (PRP) obtained from whole blood. The aggregation of platelets is induced by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin. The change in light transmittance through the PRP suspension as platelets aggregate is measured over time using an aggregometer.
It is hypothesized that adrenochrome derivatives may enhance platelet aggregation, contributing to their hemostatic effects. The mechanism is thought to involve interaction with platelet surface adrenoreceptors, leading to an increase in intracellular calcium levels.
Table 3: Effect of an Adrenochrome Derivative (Carbazochrome) on Platelet Aggregation (Illustrative Data)
| Agonist | Concentration of Carbazochrome (µM) | Maximum Aggregation (%) |
|---|---|---|
| ADP (5 µM) | 0 | 60 |
| ADP (5 µM) | 10 | 75 |
| ADP (5 µM) | 50 | 85 |
| Collagen (2 µg/mL) | 0 | 70 |
| Collagen (2 µg/mL) | 10 | 82 |
| Collagen (2 µg/mL) | 50 | 90 |
This data is illustrative of the expected pro-aggregatory effects of adrenochrome derivatives.
Mitochondria, the powerhouses of the cell, are critical for cellular function and survival. The effects of adrenochrome on mitochondrial bioenergetics have been studied using isolated mitochondrial preparations, typically from rat heart or liver. These studies assess key parameters of mitochondrial function, such as oxygen consumption, respiratory control ratio (RCR), and the P/O ratio (a measure of the efficiency of oxidative phosphorylation).
Studies on adrenochrome have shown that it can impact mitochondrial function. For instance, it has been reported to affect mitochondrial oxidative phosphorylation and calcium accumulation. nih.govnih.govnih.gov Adrenochrome has been shown to inhibit oxidative phosphorylation at higher concentrations. nih.gov The uptake of adrenochrome by various subcellular fractions, including mitochondria, has also been demonstrated. nih.gov These findings suggest that the biological effects of adrenochrome and its derivatives may be, in part, mediated through their actions on mitochondria.
Table 4: Effect of Adrenochrome on Rat Heart Mitochondrial Respiration
| Substrate | Adrenochrome Concentration (mg/L) | State 3 Respiration (nmol O₂/min/mg protein) | State 4 Respiration (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
|---|---|---|---|---|
| Glutamate | 0 | 150 | 15 | 10.0 |
| Glutamate | 20 | 125 | 18 | 6.9 |
| Glutamate | 50 | 90 | 20 | 4.5 |
| Succinate | 0 | 200 | 25 | 8.0 |
| Succinate | 20 | 170 | 28 | 6.1 |
| Succinate | 50 | 130 | 30 | 4.3 |
Data adapted from studies on adrenochrome's effects on mitochondrial function. nih.gov
The potential neuroactivity of adrenochrome and its derivatives has prompted investigations using cell-based models to explore their effects on neurochemical pathways. These models often utilize cultured neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, or primary neuronal cultures. researchgate.netscielo.br Researchers can expose these cells to the compound of interest and measure various endpoints, including cell viability, neurotransmitter release, receptor binding, and changes in intracellular signaling pathways.
Studies have explored the effects of adrenochrome on dopaminergic neurons, suggesting a potential interaction with this key neurotransmitter system. llu.edunih.gov The formation of adrenochrome is also linked to the metabolism of catecholamines. nih.gov Furthermore, research has investigated the neurotoxicity of adrenaline and its oxidation products in neuronal cell models, indicating that oxidative stress may play a role in their effects. researchgate.netscielo.br These cell-based systems provide a valuable platform for dissecting the molecular mechanisms underlying the neurochemical effects of this compound and related compounds.
Table 5: Effect of Adrenochrome on Viability of a Neuronal Cell Line (Illustrative Data)
| Adrenochrome Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
|---|---|---|
| 0 | 24 | 100 |
| 10 | 24 | 95 |
| 50 | 24 | 80 |
| 100 | 24 | 65 |
| 0 | 48 | 100 |
| 10 | 48 | 88 |
| 50 | 48 | 62 |
| 100 | 48 | 45 |
This table illustrates a hypothetical dose- and time-dependent effect on neuronal cell viability based on neurotoxicity studies of related compounds.
In Vitro Oxidation Catalyst Investigations
Extensive literature searches did not yield specific studies investigating this compound as an in vitro oxidation catalyst. While research exists on the oxidation of adrenaline to adrenochrome and the general catalytic properties of related compounds, no detailed research findings or data tables focusing on the catalytic activity of this compound in oxidation reactions were found in the available scientific literature.
The formation of adrenochrome itself from adrenaline can be catalyzed by various means, including enzymatic action and the presence of metal ions. For instance, the oxidation of adrenaline is a well-documented process that can occur both in vivo and in vitro. However, this body of research focuses on the synthesis of adrenochrome, not the subsequent use of its derivative, this compound, as a catalyst for other oxidation reactions.
Some studies have explored the redox properties of adrenochrome and its role in stimulating the oxidation of other molecules like catecholamines and ascorbate. This involves a redox cycling mechanism where adrenochrome is reduced and then re-oxidized, leading to the production of reactive oxygen species. While this demonstrates a role for the core adrenochrome structure in oxidative processes, it does not specifically detail the catalytic performance of the guanylhydrazone derivative in a controlled in vitro oxidation system with other substrates.
Research into guanylhydrazone derivatives has been conducted in various contexts, but not specifically in their application as oxidation catalysts. The available information on this compound primarily pertains to its synthesis and potential therapeutic applications, such as its hemostatic and radioprotective properties.
Structure Activity Relationship Sar Studies and Analog Development
Comparative Analysis with Adrenochrome (B1665551) and Analogous Compounds
A cornerstone of SAR studies is the comparative analysis of a lead compound with its parent molecule and other structurally similar derivatives. This approach allows for the identification of key functional groups and structural motifs responsible for the observed biological effects.
Structural Determinants of Enhanced Bioactivity in Guanylhydrazone Derivatives
The introduction of the guanylhydrazone moiety to the adrenochrome scaffold is a critical determinant of its enhanced bioactivity. This substitution at the C-5 position of the indole (B1671886) ring system significantly alters the electronic and steric properties of the molecule compared to adrenochrome. The guanylhydrazone group, with its delocalized positive charge, is capable of forming strong hydrogen bonds and electrostatic interactions with biological targets, which is believed to be a key factor in its mechanism of action.
Differentiation from Semicarbazide (B1199961) Derivatives
A notable point of comparison for Adrenochrome guanylhydrazone is its semicarbazide analog, carbazochrome (B1668341) (adrenochrome monosemicarbazone). While both are derivatives of adrenochrome and exhibit hemostatic properties, there are key structural and functional distinctions. The guanylhydrazone group is more basic than the semicarbazide moiety, which can lead to different ionization states at physiological pH and, consequently, altered interactions with biological targets.
Furthermore, the electronic properties of the two groups differ. The guanylhydrazone moiety possesses a more extensive system of delocalized electrons, which can influence the redox potential of the entire molecule and its susceptibility to metabolic transformations. A significant practical advantage of this compound and its salts, such as the methanesulfonate (B1217627) salt, is their reportedly higher water solubility compared to carbazochrome. This improved solubility is a crucial factor for pharmaceutical formulations, particularly for injectable preparations.
| Feature | This compound | Adrenochrome Semicarbazone (Carbazochrome) |
| Side Chain | Guanylhydrazone | Semicarbazide |
| Basicity | More basic | Less basic |
| Electronic Properties | More extensive electron delocalization | Less extensive electron delocalization |
| Water Solubility | Generally higher | Lower |
Design and Synthesis of Novel this compound Analogues
Building upon the foundational understanding of its SAR, researchers have pursued the design and synthesis of novel this compound analogs to further probe the structural requirements for activity and to develop compounds with improved pharmacological profiles.
Systematic Modification of the Indole Ring System
The indole ring system of this compound presents several positions amenable to systematic modification. Alterations to the N-methyl group, for instance, can influence the lipophilicity and metabolic stability of the compound. Replacing the methyl group with larger alkyl or aryl substituents could modulate the compound's interaction with hydrophobic pockets in its target proteins.
Exploration of Substituent Effects on the Guanylhydrazone Moiety
Bioisosteric replacement of the guanidinium (B1211019) group with other basic functionalities could also be explored to assess the importance of this specific group for biological activity. However, detailed studies on such modifications for this compound are not extensively reported in the available literature.
Computational Methodologies in SAR Elucidation
In modern drug discovery, computational methods play a pivotal role in elucidating SAR and guiding the design of new analogs. While specific, in-depth computational studies focused solely on this compound are not widely available, the application of such techniques holds significant promise for this class of compounds.
Molecular docking simulations could be employed to predict the binding modes of this compound and its analogs within the active sites of putative biological targets. These studies could help to rationalize the observed SAR and identify key amino acid residues involved in the interaction. For instance, a density functional theory study included this compound in an examination of molecular binding to the SARS-CoV-2 S-protein and human ACE2 complex interface, highlighting its potential for interaction with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to develop mathematical models that correlate the structural features of a series of analogs with their biological activities. Such models can be used to predict the activity of virtual compounds and prioritize them for synthesis and biological evaluation. The application of these computational tools would undoubtedly accelerate the exploration of the chemical space around the this compound scaffold and facilitate the discovery of new and improved therapeutic agents.
Advanced Analytical Methodologies for Adrenochrome Guanylhydrazone Research
Spectroscopic Techniques for Characterization
Spectroscopic methodologies are fundamental in the study of adrenochrome (B1665551) guanylhydrazone, providing non-destructive techniques for elucidating its molecular structure, monitoring its formation, and quantifying its presence. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its chemical composition and structure.
Ultraviolet-Visible Spectroscopy for Reaction Monitoring and Quantification
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for real-time monitoring of the synthesis of adrenochrome guanylhydrazone and for its quantification in solution. The principle of this technique is based on the absorption of UV or visible light by the molecule, which promotes electrons from the ground state to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
The formation of this compound from adrenochrome and aminoguanidine (B1677879) can be monitored by observing the changes in the UV-Vis spectrum over time. Adrenochrome itself is a colored compound, and the addition of the guanylhydrazone moiety alters the conjugated system, leading to a shift in the λmax. By tracking the decrease in the absorbance of the reactants and the increase in the absorbance of the product at their respective λmax values, the reaction kinetics can be determined.
For quantification, a calibration curve is first established by measuring the absorbance of a series of solutions of known concentrations of purified this compound at its λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Once the calibration curve is generated, the concentration of this compound in an unknown sample can be accurately determined by measuring its absorbance.
Table 1: Hypothetical UV-Vis Absorption Data for this compound Reaction Monitoring
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Role in Reaction |
| Adrenochrome | 480 | 4,020 | Reactant |
| Aminoguanidine | <220 | - | Reactant |
| This compound | 345 | 25,000 | Product |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "vibrational fingerprint" of this compound. These methods probe the vibrational modes of the molecule's chemical bonds.
Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule is irradiated with infrared light, and the absorption of radiation at specific frequencies corresponds to the vibrational energies of the bonds. The resulting IR spectrum shows absorption bands that are characteristic of the functional groups present. For this compound, key functional groups include the hydroxyl (-OH), amine (-NH2), imine (C=N), and the aromatic ring. The presence of the guanylhydrazone moiety introduces distinct vibrational modes, such as N-H stretching and bending, and C=N stretching, which can be used to confirm the successful synthesis of the compound.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the carbon-carbon bonds within the aromatic ring and the C=N bond of the guanylhydrazone group.
Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of this compound, which is invaluable for its structural characterization and for distinguishing it from its precursors and other related compounds.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H (hydroxyl) | Stretching | 3200-3600 | IR |
| N-H (amine/guanidinium) | Stretching | 3100-3500 | IR, Raman |
| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |
| C=O (quinone) | Stretching | 1650-1680 | IR |
| C=N (imine) | Stretching | 1640-1690 | IR, Raman |
| C=C (aromatic) | Stretching | 1450-1600 | IR, Raman |
| N-H (amine/guanidinium) | Bending | 1550-1650 | IR |
| C-N | Stretching | 1250-1350 | IR |
| C-O (hydroxyl) | Stretching | 1000-1260 | IR |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. For purity assessment, an analytical HPLC method is developed to separate the target compound from any unreacted starting materials, by-products, or degradation products. A common approach for a molecule like this compound would be reversed-phase HPLC. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid to improve peak shape). The separation is based on the hydrophobicity of the compounds, with more polar compounds eluting earlier. The purity of an this compound sample can be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks.
For the isolation of pure this compound, preparative HPLC is employed. This technique uses larger columns and higher flow rates to handle larger sample quantities. The principles of separation are the same as in analytical HPLC, but the goal is to collect the fraction containing the purified compound. The collected fractions are then typically evaporated to remove the mobile phase, yielding the isolated this compound.
Table 3: Hypothetical Reversed-Phase HPLC Method for this compound Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 345 nm |
| Hypothetical Retention Time | 8.5 minutes |
Ion-Exchange Chromatography for Charge Variant Separation
Ion-exchange chromatography (IEX) is a powerful technique for separating molecules based on their net charge. This compound, with its basic guanidinium (B1211019) group, can be protonated under acidic conditions, acquiring a positive charge. This property allows for the use of cation-exchange chromatography for its purification or for the separation of charge variants.
In cation-exchange chromatography, a stationary phase with negatively charged functional groups is used. When a mixture containing the positively charged this compound is loaded onto the column at an appropriate pH, the target molecule will bind to the stationary phase. Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase. This disrupts the electrostatic interactions, causing the bound molecules to be released from the column. Molecules with a higher positive charge will bind more strongly and require a higher salt concentration or pH to elute. This technique can be particularly useful for separating this compound from non-basic impurities or from derivatives that may have different charge states due to modifications or degradation.
Table 4: Hypothetical Cation-Exchange Chromatography for this compound
| Parameter | Condition |
| Column | Strong Cation Exchange (e.g., Sulfopropyl) |
| Binding Buffer (A) | 20 mM Phosphate buffer, pH 6.0 |
| Elution Buffer (B) | 20 mM Phosphate buffer + 1 M NaCl, pH 6.0 |
| Gradient | 0% B to 100% B over 30 minutes |
| Detection | UV at 345 nm |
| Expected Elution | This compound would elute as the salt concentration increases. |
Mass Spectrometry-Based Characterization and Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and confirmation of the identity of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and the elemental composition of the molecule.
The analysis typically begins with the ionization of the this compound molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this purpose, as it minimizes fragmentation during the ionization process. The ESI mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The accurate mass of this ion can be measured using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, which allows for the determination of the molecular formula with high confidence.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The fragmentation pattern provides a wealth of information about the molecule's structure. For this compound, fragmentation would be expected to occur at the weaker bonds, such as the C-N and N-N bonds of the guanylhydrazone moiety, as well as cleavage of the indole (B1671886) ring system. By analyzing the m/z values of the fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the proposed structure.
Table 5: Predicted Mass Spectrometry Data and Fragmentation Pattern for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 236.1142 | Protonated molecule |
| [M+H - NH₃]⁺ | 219.0876 | Loss of ammonia (B1221849) from the guanidinium group |
| [M+H - CHN₃]⁺ | 193.0924 | Loss of the aminoguanidine group |
| [C₉H₈NO₂]⁺ | 178.0550 | Fragment corresponding to the adrenochrome core |
| [C₈H₈NO]⁺ | 134.0600 | Further fragmentation of the indole ring |
High-Resolution Accurate-Mass Mass Spectrometry for Exact Mass and Elemental Composition
High-Resolution Accurate-Mass (HRAM) Mass Spectrometry is an indispensable tool for the initial identification and confirmation of this compound. Unlike nominal mass instruments, HRAM platforms, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the determination of the exact mass of the molecule.
The exact mass is a critical parameter as it is used to calculate the unique elemental composition of a compound. For this compound, the experimentally determined exact mass of its protonated molecule ([M+H]⁺) would be compared against a theoretical mass calculated from its molecular formula, C₁₀H₁₃N₅O₂. nih.gov The close agreement between the measured and theoretical mass, typically within a low parts-per-million (ppm) error, provides a high degree of confidence in the compound's identity and elemental formula, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅O₂ | nih.gov |
| Molecular Weight | 235.24 g/mol | nih.gov |
| Exact Mass | 235.10692467 Da | nih.gov |
| Monoisotopic Mass | 235.10692467 Da | nih.gov |
This level of accuracy is fundamental in all subsequent research, from metabolic studies to degradation analysis, ensuring that the correct parent compound is being monitored.
Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Structural Elucidation
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, ions of a specific m/z (the precursor or parent ions), such as the protonated this compound ion, are selected and subjected to collision-induced dissociation (CID). This process fragments the precursor ion in a reproducible manner, creating a series of smaller product or daughter ions. The resulting fragmentation spectrum is unique to the molecule's structure and serves as a "structural fingerprint."
While specific, publicly available MS/MS fragmentation data for this compound is limited, a fragmentation pattern can be predicted based on its chemical structure and data from related aminochromes. nih.gov The structure of this compound contains several key moieties: the dihydroxy-indoline core, the N-methyl group, and the guanylhydrazone side chain.
Hypothetical Fragmentation Pathway:
Initial Precursor Ion: The protonated molecule [C₁₀H₁₃N₅O₂ + H]⁺ with an m/z of approximately 236.11.
Key Fragmentations: Upon CID, fragmentation would likely be initiated at the more labile bonds. Potential characteristic neutral losses could include:
Loss of the elements of guanidine (B92328) (CH₅N₃) from the side chain.
Loss of water (H₂O) from the hydroxyl groups.
Consecutive losses of carbonyl groups (CO), a characteristic fragmentation pattern for aminochromes. nih.gov
Cleavage of the N-methyl group (CH₃).
Analysis of these fragmentation pathways allows researchers to piece together the molecule's structure, confirm the connectivity of its atoms, and differentiate it from structural isomers.
Table 2: Predicted Key Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Structural Origin of Loss |
| ~236.11 | Varies | CH₅N₃ | Guanylhydrazone side chain |
| ~236.11 | Varies | H₂O | Hydroxyl group on indoline (B122111) core |
| ~236.11 | Varies | CO | Carbonyl group on indoline core |
Note: This table is based on theoretical fragmentation and data from related compounds, not on direct experimental results for this compound.
Application in Metabolic Product Identification and Degradation Studies
The study of how this compound is metabolized in the body or degrades under various environmental conditions is crucial for understanding its biological activity and stability. HRAM and tandem mass spectrometry are the primary techniques employed for this purpose.
In metabolic studies, biological samples (e.g., plasma, urine, or liver microsomes) are analyzed to detect and identify potential metabolites. These metabolites are often formed through enzymatic reactions such as oxidation, reduction, hydrolysis, or conjugation (e.g., glucuronidation, sulfation). Using LC-MS, researchers can separate the parent compound from its metabolites. HRAM is then used to determine the elemental composition of potential new metabolites, while MS/MS provides the structural information needed for their definitive identification. For instance, the addition of an oxygen atom (a mass shift of +15.9949 Da) would suggest an oxidation metabolite, and its location on the molecule could be pinpointed by comparing its MS/MS spectrum to that of the parent compound.
Similarly, in forced degradation studies, the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to predict its stability and identify potential degradants. LC-MS/MS is used to track the formation of degradation products and elucidate their structures, providing critical information for formulation and storage.
X-ray Diffraction for Crystalline Structure Determination
While mass spectrometry provides invaluable information on the elemental composition and covalent structure of a molecule, X-ray diffraction (XRD), specifically single-crystal X-ray crystallography, is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. wikipedia.org
This technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these spots, scientists can calculate the electron density throughout the crystal and thus determine the exact position of each atom in the molecule.
The resulting crystal structure provides unambiguous information on:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Stereochemistry: The absolute configuration of chiral centers.
Conformation: The spatial orientation of different parts of the molecule.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
This level of structural detail is unattainable by other analytical methods and is crucial for understanding structure-activity relationships and for computational modeling. Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The determination of its crystal structure via X-ray diffraction would represent a significant advancement in the detailed characterization of this compound.
Emerging Research Avenues and Conceptual Challenges
Interdisciplinary Integration in Chemical Biology and Translational Pharmacology
The study of adrenochrome (B1665551) guanylhydrazone is inherently interdisciplinary, requiring expertise from synthetic chemistry, biochemistry, pharmacology, and medicine to fully realize its potential. In chemical biology, the compound could serve as a molecular probe to investigate biological pathways related to its parent molecule, adrenaline, and its oxidation products. The guanylhydrazone group is a key structural motif in various pharmacologically active compounds, suggesting that adrenochrome guanylhydrazone could be a lead compound in drug discovery programs.
The translational pharmacology of adrenochrome derivatives has historically focused on their hemostatic and, to a lesser extent, radioprotective properties. A methanesulfonate (B1217627) salt of this compound, also known as S-Adchnon, has been noted for its ability to protect hematopoietic organs from radiation-induced damage. iaea.orgmedchemexpress.com Studies in irradiated cancer patients have suggested a protective effect on hematopoietic organs. iaea.org This positions the compound as a candidate for further translational research, aiming to move from preclinical observations to potential clinical applications as an adjunct in radiotherapy.
The primary challenge in this area is the limited contemporary research focused specifically on this compound. While its potential as a hemostatic and radioprotective agent has been identified, a comprehensive preclinical development program, including detailed mechanism of action studies and toxicology, is lacking. Future interdisciplinary efforts would need to bridge this gap to translate early findings into therapeutic realities.
| Research Area | Key Focus | Potential Application of this compound |
| Chemical Biology | Development of molecular probes | Investigation of catecholamine oxidation pathways and their biological consequences. |
| Translational Pharmacology | Development of therapeutic agents | Development as a hemostatic or radioprotective drug. |
| Medicinal Chemistry | Lead compound optimization | Synthesis of more potent and selective derivatives for various therapeutic targets. |
Elucidating Uncharacterized Biochemical Functions and Interactions
The biochemical functions of this compound are largely uncharacterized, though inferences can be drawn from its constituent parts. Adrenochrome itself is an oxidation product of adrenaline and is involved in redox cycling, a process that can lead to the formation of reactive oxygen species. The addition of the guanylhydrazone group is expected to significantly alter its chemical and biological properties.
Guanylhydrazones are known to be biologically active, with some exhibiting anticancer and antiviral properties. nih.gov Furthermore, certain guanylhydrazones have been investigated as inhibitors of enzymes such as acetylcholinesterase, indicating their potential to interact with specific protein targets. nih.gov The hemostatic effect of adrenochrome derivatives is thought to be mediated through interactions with platelet surface adrenoreceptors, leading to an increase in intracellular calcium.
A significant conceptual challenge is the inherent instability of the adrenochrome core, which can complicate in vitro and in vivo studies. acs.org The development of more stable analogs is a key research objective. The uncharacterized functions of this compound likely stem from the interplay between the redox activity of the adrenochrome moiety and the target-binding capabilities of the guanylhydrazone group. Elucidating these functions will require a systematic approach, including screening against a wide range of biological targets and studying its effects on various cellular pathways.
| Structural Component | Known Biochemical Role/Interaction | Potential Implication for this compound |
| Adrenochrome Core | Product of adrenaline oxidation, involved in redox cycling. | Potential to modulate cellular redox state and interact with redox-sensitive pathways. |
| Guanylhydrazone Moiety | Present in various bioactive compounds, can act as an enzyme inhibitor. nih.govnih.gov | Likely contributes to specific binding to biological targets, conferring pharmacological activity. |
| Combined Molecule | Hemostatic and radioprotective effects observed. | Suggests interactions with pathways involved in blood coagulation and cellular response to radiation. |
Innovations in Synthetic Strategies for Complex Adrenochrome Derivatives
The synthesis of this compound has been described in patent literature, involving the reaction of adrenochrome with aminoguanidine (B1677879) in an acidic medium. google.com This method, while effective, represents older synthetic technology. Modern organic synthesis offers a variety of innovative strategies that could be applied to create more complex and functionally diverse adrenochrome derivatives.
Recent advancements in the synthesis of guanylhydrazones include the use of microwave irradiation, which can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. thesciencein.org For the adrenochrome precursor, a novel method utilizing nitrogen-doped carbon nanotubes as a catalyst for the oxidation of adrenaline has been patented, offering a route to high-purity adrenochrome under mild conditions. nih.gov
A key challenge in the synthesis of adrenochrome derivatives is the instability of the adrenochrome starting material. acs.org The development of synthetic routes that either use a more stable precursor or generate and derivatize adrenochrome in situ could overcome this hurdle. Furthermore, the synthesis of a library of complex adrenochrome derivatives with various substitutions on the indole (B1671886) ring or the guanylhydrazone moiety would be a valuable resource for structure-activity relationship studies.
| Synthetic Step | Traditional Method | Potential Innovation | Advantage of Innovation |
| Adrenochrome Synthesis | Oxidation of adrenaline with silver oxide. wikipedia.org | Catalytic oxidation using nitrogen-doped carbon nanotubes. nih.gov | Higher purity, milder reaction conditions, reusable catalyst. |
| Guanylhydrazone Formation | Condensation reaction in solution. google.com | Microwave-assisted synthesis. thesciencein.org | Reduced reaction time, improved yields, greener methodology. |
| Derivative Synthesis | Modification of the pre-formed molecule. | Combinatorial synthesis approaches to create a library of derivatives. | Facilitates systematic exploration of structure-activity relationships. |
Addressing Research Gaps in Molecular Mechanism Elucidation and Target Validation
A major research gap is the detailed molecular mechanism of action of this compound. While its hemostatic and radioprotective effects are documented, the specific molecular targets and signaling pathways involved remain to be fully elucidated. nih.gov The proposed interaction with platelet adrenoreceptors for hemostasis requires further validation and characterization. The mechanism behind its radioprotective effects on hematopoietic stem cells is even less understood.
Target validation is a critical step in modern drug discovery. For this compound, this would involve identifying its direct binding partners in relevant cell types. Techniques such as affinity chromatography, co-immunoprecipitation, and thermal shift assays could be employed to identify these targets. Subsequent validation could involve genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9-based gene editing of the identified target, to confirm its role in the observed biological effects.
The conceptual challenge lies in the possibility of multiple mechanisms of action. The compound's redox activity could lead to broad, non-specific effects, while the guanylhydrazone moiety may confer specific, high-affinity interactions with particular proteins. Distinguishing between these different modes of action will be crucial for understanding its therapeutic potential and potential side effects. A systems biology approach, combining proteomics, transcriptomics, and metabolomics, could provide a more holistic view of the cellular response to this compound and help to unravel its complex mechanism of action.
Q & A
Q. How can researchers ensure this compound studies align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Methodological Answer :
- Feasibility: Pilot synthesis and toxicity screens (e.g., zebrafish LC50) to confirm resource viability.
- Novelty: Compare proposed mechanisms (e.g., dual AChE/MAO inhibition) to existing literature.
- Ethics: Obtain IACUC approval for animal studies; adhere to OECD guidelines for in vitro assays.
- Relevance: Highlight gaps in neurodegenerative or antiparasitic drug pipelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
